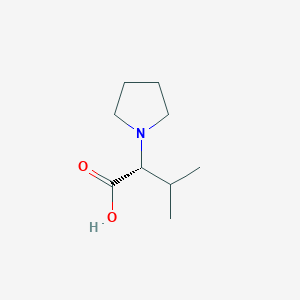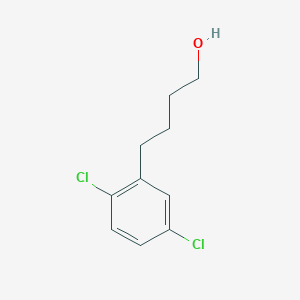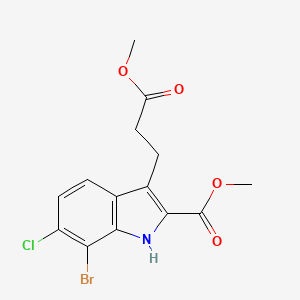
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the indole family, which is known for its diverse biological activities and significance in medicinal chemistry.
準備方法
The synthesis of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of bromine and chlorine substituents at specific positions on the indole ring. The final steps involve the esterification of the carboxylate group and the addition of the methoxy-oxopropyl side chain. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.
化学反応の分析
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 7-bromo-6-chloro-1H-indole-2-carboxylate: Lacks the methoxy-oxopropyl side chain.
Methyl 7-bromo-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate: Lacks the chlorine substituent.
Methyl 6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate: Lacks the bromine substituent. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C14H13BrClNO4 |
|---|---|
分子量 |
374.61 g/mol |
IUPAC名 |
methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H13BrClNO4/c1-20-10(18)6-4-8-7-3-5-9(16)11(15)12(7)17-13(8)14(19)21-2/h3,5,17H,4,6H2,1-2H3 |
InChIキー |
BNOIAOZCIQESFA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(NC2=C1C=CC(=C2Br)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


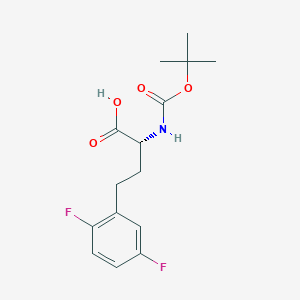
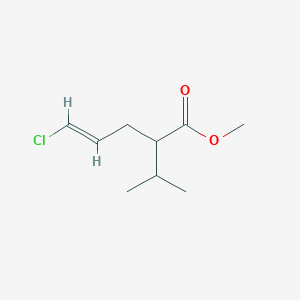
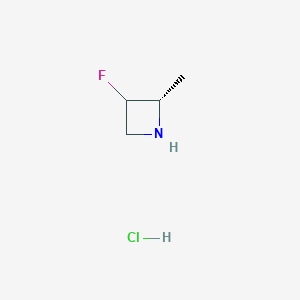
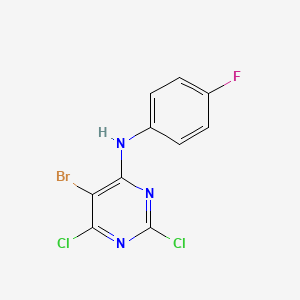
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
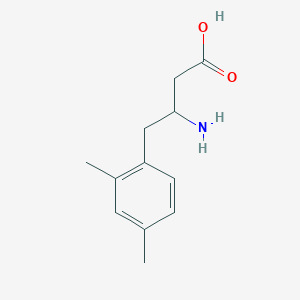
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
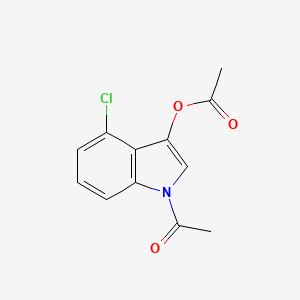
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
